molecular formula C20H19BrN2O5 B1449991 Fmoc-Dap(bromoacetyl)-OH CAS No. 1448613-98-6

Fmoc-Dap(bromoacetyl)-OH

Cat. No.: B1449991
CAS No.: 1448613-98-6
M. Wt: 447.3 g/mol
InChI Key: VZUGXNHUTRFKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Dap(bromoacetyl)-OH is a compound that belongs to the class of Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is commonly used in peptide synthesis to protect the amino group of amino acids. The compound this compound specifically features a bromoacetyl group attached to the side chain of diaminopropionic acid (Dap), making it a versatile building block in peptide synthesis and other chemical applications.

Mechanism of Action

Target of Action

Fmoc-Dap(bromoacetyl)-OH is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it an essential component in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through a series of non-covalent interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the self-assembly of peptides. The compound’s aromaticity and hydrophobicity promote the association of building blocks, leading to the formation of unique and tunable morphologies of different functionalities . This provides a powerful tool for bio-soft matter fabrication .

Pharmacokinetics

The compound’s ability to form hydrogels suggests potential biomedical applications .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to promote the self-assembly of peptides. This results in the formation of hydrogels, which have important applications in biomedicine . Additionally, the compound can induce the formation of a new polymorphic form of FmocF after transitioning to a hydrogel .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, pH and buffer ions play a key role in the self-assembly of FmocF to gel formation . Furthermore, physical and thermal stimuli can be used for solubilizing FmocF above the critical concentration to induce gel formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dap(bromoacetyl)-OH typically involves the protection of the amino group of diaminopropionic acid with the Fmoc group, followed by the introduction of the bromoacetyl group. The process can be summarized as follows:

    Fmoc Protection: The amino group of diaminopropionic acid is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Bromoacetylation: The protected amino acid is then reacted with bromoacetyl chloride in the presence of a base to introduce the bromoacetyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity, often using automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-Dap(bromoacetyl)-OH undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

Common Reagents and Conditions

    Substitution Reactions: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed

    Substitution Reactions: The major products formed depend on the nucleophile used. For example, reacting with an amine would yield an amide product.

    Deprotection Reactions: The removal of the Fmoc group yields the free amino acid with the bromoacetyl group intact.

Scientific Research Applications

Chemistry

Fmoc-Dap(bromoacetyl)-OH is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its ability to undergo substitution reactions makes it valuable for introducing various functional groups into peptides.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The bromoacetyl group can act as a reactive handle for cross-linking studies.

Medicine

The compound is explored for its potential in drug development, particularly in designing peptide-based therapeutics. Its reactivity allows for the incorporation of bioactive moieties into peptide drugs.

Industry

This compound is used in the development of novel materials, such as hydrogels and nanomaterials, due to its ability to form stable linkages with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Dap(acetyl)-OH: Similar to Fmoc-Dap(bromoacetyl)-OH but with an acetyl group instead of a bromoacetyl group.

    Fmoc-Dab(bromoacetyl)-OH: Features diaminobutyric acid (Dab) instead of diaminopropionic acid (Dap).

    Fmoc-Orn(bromoacetyl)-OH: Contains ornithine (Orn) instead of diaminopropionic acid.

Uniqueness

This compound is unique due to the presence of the bromoacetyl group, which provides a reactive site for nucleophilic substitution

Properties

IUPAC Name

3-[(2-bromoacetyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O5/c21-9-18(24)22-10-17(19(25)26)23-20(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,24)(H,23,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUGXNHUTRFKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Dap(bromoacetyl)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Dap(bromoacetyl)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Dap(bromoacetyl)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Dap(bromoacetyl)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-Dap(bromoacetyl)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-Dap(bromoacetyl)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.